PD 0220245

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

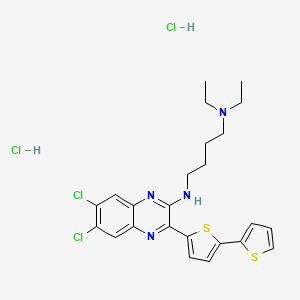

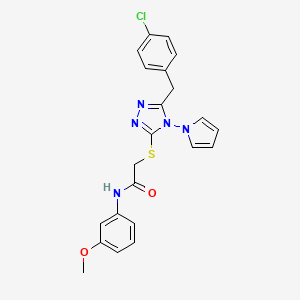

PD 0220245 is a non-peptide interleukin 8 receptor antagonist. It is known for its ability to inhibit the binding of interleukin 8 to its receptor, thereby preventing interleukin 8-mediated neutrophil chemotaxis. This compound has shown potential in various scientific research applications, particularly in the fields of immunology and inflammation.

Preparation Methods

The synthesis of PD 0220245 involves several steps:

Condensation: The condensation of 4,5-dichloro-1,2-phenylenediamine with diethyl oxalate produces quinoxalinedione.

Bromination: The quinoxalinedione is then brominated with phosphorus pentabromide at 155°C to afford the dibromo derivative.

Displacement: One bromine group of the dibromo derivative is displaced with 4-(diethylamino)butylamine, furnishing an intermediate compound.

Final Displacement: The remaining bromine is displaced with 5-(tributylstannyl)-2,2’-bithienyl to produce this compound, which is isolated as the corresponding hydrochloride salt.

Chemical Reactions Analysis

PD 0220245 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized in the presence of strong oxidizing agents.

Reduction: It can also be reduced under specific conditions to yield different derivatives.

Substitution: The compound undergoes substitution reactions, particularly halogen substitution, which is a key step in its synthesis.

Common reagents used in these reactions include phosphorus pentabromide for bromination and tributylstannyl derivatives for substitution reactions . The major products formed from these reactions are intermediates that lead to the final compound, this compound .

Scientific Research Applications

PD 0220245 has a wide range of scientific research applications:

Immunology: It is used as an interleukin 8 receptor antagonist to study the role of interleukin 8 in immune responses.

Inflammation: The compound is utilized to investigate the mechanisms of inflammation and to develop potential anti-inflammatory therapies.

Cancer Research: this compound has been shown to inhibit the activity of certain proteins involved in cancer cell survival, making it a potential candidate for cancer therapy.

Autoimmune Diseases: It has been studied for its effects on autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.

Mechanism of Action

PD 0220245 exerts its effects by binding to the interleukin 8 receptor, thereby blocking the interaction between interleukin 8 and its receptor. This inhibition prevents the activation of downstream signaling pathways that lead to neutrophil chemotaxis and inflammation. The molecular targets involved in this mechanism include the interleukin 8 receptor and associated signaling proteins.

Comparison with Similar Compounds

PD 0220245 is unique in its structure and function compared to other interleukin 8 receptor antagonists. Similar compounds include:

NCGC00263128: Another interleukin 8 receptor antagonist with similar inhibitory effects on interleukin 8-mediated neutrophil chemotaxis.

Vacquinol-1: A quinolone derivative known for its anti-tumor effects, although it targets different pathways compared to this compound.

This compound stands out due to its specific structure, which includes a quinoxaline core and thiophene groups, contributing to its potent inhibitory activity.

Properties

IUPAC Name |

N-[6,7-dichloro-3-(5-thiophen-2-ylthiophen-2-yl)quinoxalin-2-yl]-N',N'-diethylbutane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26Cl2N4S2.2ClH/c1-3-30(4-2)12-6-5-11-27-24-23(22-10-9-21(32-22)20-8-7-13-31-20)28-18-14-16(25)17(26)15-19(18)29-24;;/h7-10,13-15H,3-6,11-12H2,1-2H3,(H,27,29);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVKFSQIGWJQTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCNC1=NC2=CC(=C(C=C2N=C1C3=CC=C(S3)C4=CC=CS4)Cl)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28Cl4N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (3R,4S)-4-(2,4-difluorophenyl)-1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidine-3-carboxylate](/img/structure/B2924128.png)

![2-(2-bromophenyl)-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2924134.png)

![4-Fluorofuro[3,2-c]pyridine](/img/structure/B2924142.png)

![3,4-dimethoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2924143.png)

![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2924145.png)

![1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2924146.png)

![1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2924148.png)